molecular formula C10H19NO4 B7818517 Propionyl-L-Carnitine CAS No. 99581-18-7

Propionyl-L-Carnitine

Cat. No.: B7818517
CAS No.: 99581-18-7
M. Wt: 217.26 g/mol
InChI Key: UFAHZIUFPNSHSL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionyl-L-Carnitine is a derivative of levocarnitine, a naturally occurring compound involved in the transport of long-chain fatty acids into the mitochondria for energy production. This compound is used primarily in the treatment of peripheral arterial disease and to increase exercise tolerance in congestive heart disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionyl-L-Carnitine can be synthesized through the esterification of levocarnitine with propionic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation .

Industrial Production Methods

In industrial settings, levocarnitine propionate is produced using similar esterification techniques but on a larger scale. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The final product is then subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Propionyl-L-Carnitine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propionyl-L-Carnitine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its role in cellular metabolism and energy production.

    Medicine: It is used in the treatment of peripheral arterial disease, congestive heart disease, and carnitine deficiency.

    Industry: It is used in the formulation of dietary supplements and pharmaceuticals

Mechanism of Action

Propionyl-L-Carnitine functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It also helps in the removal of toxic acyl groups from cells. The compound interacts with various molecular targets, including carnitine acyltransferases and mitochondrial membrane transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific application in increasing exercise tolerance and treating peripheral arterial disease. Its propionate moiety provides additional benefits in terms of metabolic pathways and energy production .

Properties

IUPAC Name

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAHZIUFPNSHSL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173883
Record name Levocarnitine propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis.
Record name PROPIONYL-L-CARNITINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

20064-19-1, 17298-37-2
Record name (-)-Propionylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20064-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levocarnitine propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020064191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocarnitine propionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15980
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levocarnitine propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOCARNITINE PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HU2UI27HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPIONYL-L-CARNITINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propionyl-L-Carnitine
Reactant of Route 2
Reactant of Route 2
Propionyl-L-Carnitine
Reactant of Route 3
Reactant of Route 3
Propionyl-L-Carnitine
Reactant of Route 4
Reactant of Route 4
Propionyl-L-Carnitine
Reactant of Route 5
Reactant of Route 5
Propionyl-L-Carnitine
Reactant of Route 6
Reactant of Route 6
Propionyl-L-Carnitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.